molecular formula C18H17ClN2 B5630302 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5630302
M. Wt: 296.8 g/mol
InChI Key: JXXDYGSHROYVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrahydro-β-carboline derivatives, including compounds similar to 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been explored through various methods. For example, general methods for the solid-phase synthesis of tetrahydro-β-carbolines involve reactions under mild conditions yielding high yields, indicating the feasibility of synthesizing complex derivatives for further applications (Kaljuste & Undén, 1995). Other approaches include employing chiral auxiliaries derived from l-proline to prepare enantiomers of 1-allyl-1,2,3,4-tetrahydro-β-carboline, showcasing the potential for asymmetric synthesis (Itoh et al., 2001).

Molecular Structure Analysis

The molecular structure of tetrahydro-β-carbolines has been extensively analyzed, revealing insights into their rearrangement and chemical behaviors. Harley-Mason and Waterfield (1963) discussed the rearrangement of certain tetrahydro-β-carboline derivatives, providing a foundation for understanding the structural dynamics and stability of these compounds (Harley-Mason & Waterfield, 1963).

Chemical Reactions and Properties

Tetrahydro-β-carbolines undergo various chemical reactions, including Pictet-Spengler condensation, which is pivotal for their synthesis. The reactivity of these compounds towards different reagents and under varying conditions highlights their chemical versatility. Facile synthesis methods using domino three-component cyclization reactions demonstrate the efficiency in constructing tetrahydro-β-carboline frameworks, indicating a broad scope for chemical modifications (Ohta et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline are scarce in the provided literature, general insights into tetrahydro-β-carbolines suggest they possess unique physical properties that contribute to their biological activity and solubility. The structural complexity and presence of heteroatoms significantly influence their physical characteristics.

Chemical Properties Analysis

The chemical properties of tetrahydro-β-carbolines, including reactivity, stability, and potential for further functionalization, are crucial for their application in synthetic chemistry and drug development. Studies on their synthesis and chemical reactions offer a glimpse into their reactivity patterns and chemical diversity. For instance, the development of methods for the synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines employing chiral auxiliaries indicates the tailored approach to modifying their chemical properties for specific applications (Itoh et al., 2002).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c19-16-7-3-1-5-13(16)11-21-10-9-15-14-6-2-4-8-17(14)20-18(15)12-21/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXDYGSHROYVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266322

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